molecular formula C12H14ClNO2 B8745821 3-Chloro-4-(piperidin-1-yl)benzoic acid

3-Chloro-4-(piperidin-1-yl)benzoic acid

Cat. No.: B8745821
M. Wt: 239.70 g/mol
InChI Key: STYXVHJLERNGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

3-chloro-4-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)

InChI Key

STYXVHJLERNGOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-3-chlorobenzoic acid (0.353 g, 1.5 mmol), piperidine (0.234 mL, 2.25 mmol), and sodium tert-butoxide (0.216 g, 2.25 mmol) were stirred together under N2 and heated to 80 °C. Pd2(dba)3 (0.014 g, 0.015 mmol), and BINAP (0.031 g, 0.05 mmol) were mixed in toluene (2 mL) and then added to the mixture and stirred at 110 °C overnight. LCMS showed a very small amount of desired product (~2%). The reaction mixture was degassed with N2 for 30 minutes, then addtional Pd/ Binap was added. The reaction was again heated to 110 C. LCMS showed a small amount of desired product (~10%) but mostly still starting material. The desired product was not isolated from this reaction.
Quantity
0.00225 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.00225 mol
Type
reactant
Reaction Step Three

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